4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid
Overview
Description
4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid, also known as dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical family of benzoic acids and is structurally similar to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).
Mechanism of Action
Dicamba works by disrupting the plant's hormonal balance, leading to abnormal growth and eventually death. It mimics the natural plant hormone auxin, which regulates growth and development. When 4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid is applied to a plant, it causes an overproduction of auxin, leading to uncontrolled growth and ultimately killing the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a range of biochemical and physiological effects on plants. It can affect photosynthesis, respiration, and other metabolic processes, leading to changes in plant growth and development. It can also interfere with the plant's ability to absorb nutrients from the soil, leading to nutrient deficiencies and stunted growth.
Advantages and Limitations for Lab Experiments
Dicamba is widely used in laboratory experiments to study plant growth and development. Its ability to disrupt the plant's hormonal balance makes it a useful tool for studying the effects of hormones on plant growth. However, its herbicidal properties also make it difficult to use in experiments where the goal is to study the effects of other factors on plant growth, as it can mask or confound the results.
Future Directions
There are several areas of research that could benefit from further study of 4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid. One area is the development of new formulations that are more effective at controlling weeds while minimizing the impact on non-target organisms. Another area is the investigation of 4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid's impact on soil health and microbial communities. Finally, there is a need for more research on the long-term effects of 4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid use on plant growth and development, as well as on the environment as a whole.
In conclusion, 4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It works by disrupting the plant's hormonal balance and has a range of biochemical and physiological effects on plants. While it is a useful tool for studying plant growth and development, its herbicidal properties can also make it difficult to use in certain laboratory experiments. Further research is needed to develop new formulations, investigate its impact on soil health, and understand its long-term effects on plant growth and the environment.
Scientific Research Applications
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to investigate its effectiveness in controlling weeds and its potential impact on non-target organisms.
properties
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]oxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O5/c16-10-3-6-13(12(17)7-10)21-8-14(18)22-11-4-1-9(2-5-11)15(19)20/h1-7H,8H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFHSVQHOMRYQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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